
1,1'-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride typically involves the reaction of quinoline derivatives with decane-1,10-diyl dichloride. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and filtration to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its antimicrobial properties and its effects on biological systems.
Medicine: It is used in the formulation of antimicrobial agents and disinfectants.
Wirkmechanismus
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is facilitated by the compound’s ability to interact with membrane lipids and proteins, causing structural and functional damage to the microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride: This compound is structurally similar but contains an additional methyl group on the quinoline ring.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: This compound has a similar decane-1,10-diyl backbone but differs in the aromatic ring structure.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(4-aminoquinolin-1-ium) dichloride is unique due to its specific combination of antimicrobial properties and chemical reactivity. Its ability to undergo various chemical reactions while maintaining its antimicrobial efficacy makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
62739-58-6 |
|---|---|
Molekularformel |
C28H36Cl2N4 |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
1-[10-(4-aminoquinolin-1-ium-1-yl)decyl]quinolin-1-ium-4-amine;dichloride |
InChI |
InChI=1S/C28H34N4.2ClH/c29-25-17-21-31(27-15-9-7-13-23(25)27)19-11-5-3-1-2-4-6-12-20-32-22-18-26(30)24-14-8-10-16-28(24)32;;/h7-10,13-18,21-22,29-30H,1-6,11-12,19-20H2;2*1H |
InChI-Schlüssel |
REBIFNZGSYJSQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2CCCCCCCCCC[N+]3=CC=C(C4=CC=CC=C43)N)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


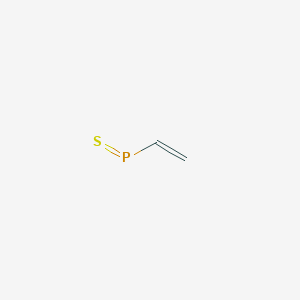
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
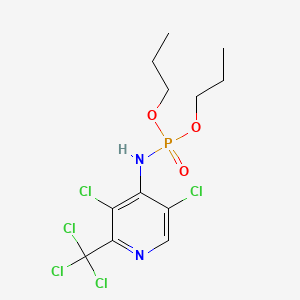

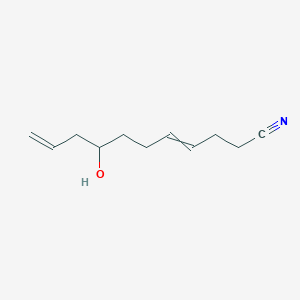
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
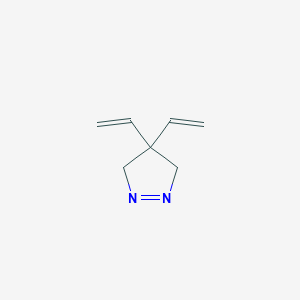

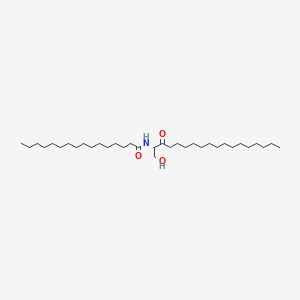
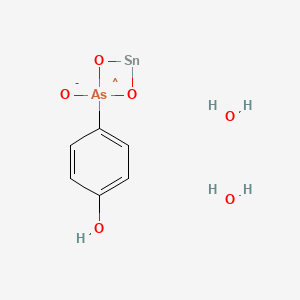
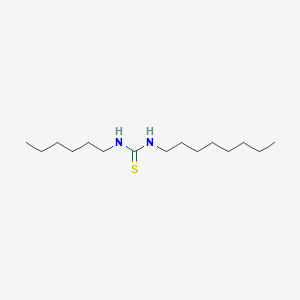
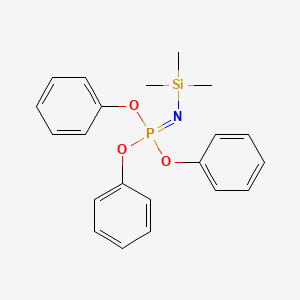
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
